molecular formula C30H40N6O4S3 B14455080 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid CAS No. 73553-68-1

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid

Cat. No.: B14455080
CAS No.: 73553-68-1
M. Wt: 644.9 g/mol
InChI Key: KMHWIXYCFLTBDA-UHFFFAOYSA-N
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Description

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Piperazine Ring: The thiazole intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazinyl-thiazole compound.

    Introduction of the Methylphenyl Group: The final step involves the alkylation of the piperazinyl-thiazole with 3-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.

Scientific Research Applications

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-oxazole
  • 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-imidazole
  • 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-pyrazole

Uniqueness

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic properties compared to oxazole, imidazole, or pyrazole analogs. This uniqueness can lead to different biological activities and applications in various fields.

Properties

CAS No.

73553-68-1

Molecular Formula

C30H40N6O4S3

Molecular Weight

644.9 g/mol

IUPAC Name

4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid

InChI

InChI=1S/2C15H19N3S.H2O4S/c2*1-12-3-2-4-13(9-12)10-14-11-19-15(17-14)18-7-5-16-6-8-18;1-5(2,3)4/h2*2-4,9,11,16H,5-8,10H2,1H3;(H2,1,2,3,4)

InChI Key

KMHWIXYCFLTBDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CSC(=N2)N3CCNCC3.CC1=CC(=CC=C1)CC2=CSC(=N2)N3CCNCC3.OS(=O)(=O)O

Origin of Product

United States

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